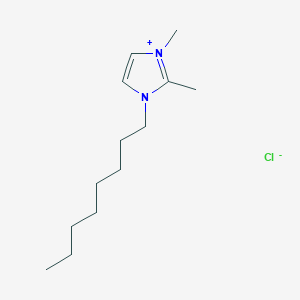

1-Octyl-2,3-Dimethylimidazolium Chloride

Overview

Description

1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazolium family. Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an imidazolium ring substituted with methyl and octyl groups.

Mechanism of Action

Target of Action

1-Octyl-2,3-Dimethylimidazolium Chloride, also known as 1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride, is a type of ionic liquid Imidazolium ionic liquids have been explored as a recyclable and reusable reaction medium .

Mode of Action

It’s known that imidazolium ionic liquids can enhance the rate of chemical reactions . This suggests that this compound may interact with its targets to facilitate chemical reactions, potentially by acting as a solvent or catalyst.

Biochemical Pathways

Imidazolium ionic liquids have been used in different reactions for the synthesis of bioactive organic compounds , suggesting that they may affect various biochemical pathways involved in these reactions.

Pharmacokinetics

It’s known that ionic liquids, including imidazolium-based ones, have unique physical and chemical properties that could influence their pharmacokinetic behavior.

Result of Action

Imidazolium ionic liquids have been shown to enhance the rate of chemical reactions , suggesting that they may have a significant impact on the speed and efficiency of biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the performance of imidazolium ionic liquids can be influenced by factors such as temperature and pressure . .

Biochemical Analysis

Biochemical Properties

It is known that ionic liquids, including 1-Octyl-2,3-Dimethylimidazolium Chloride, can interact with various biomolecules such as enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the ionic liquid.

Cellular Effects

Some studies suggest that ionic liquids can have significant effects on cellular processes . For example, they can affect cell viability and replication . They can also increase protein and nucleic acid contents in the extracellular fluid, damage the cell membrane, and increase membrane permeability .

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules through various mechanisms, including hydrogen bonding, hydrophobic and electrostatic interactions . These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that ionic liquids can have long-term effects on cellular function . For example, they can induce oxidative stress and DNA damage .

Dosage Effects in Animal Models

It is known that ionic liquids can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that ionic liquids can be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1,2-dimethylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form imidazolium-based radicals or reduction to yield imidazole derivatives.

Complex Formation: The compound can form complexes with metal ions, which are useful in catalysis and material science.

Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.

Medicine: Research is ongoing into its use as a drug delivery agent, particularly in targeting specific cells or tissues.

Industry: It is employed in the formulation of lubricants, surfactants, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium compounds, such as:

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its use in catalysis and material science.

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Utilized in organic synthesis and as a stabilizing agent.

(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Employed in hydrogen storage and transfer reactions.

The uniqueness of 1-Octyl-2,3-Dimethylimidazolium Chloride lies in its specific alkyl substitution pattern, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name |

1,2-dimethyl-3-octylimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHOJLJYVCNIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849390 | |

| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007398-58-4 | |

| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![4-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)